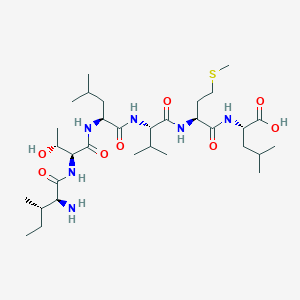
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is a peptide compound composed of six amino acids: isoleucine, threonine, leucine, valine, methionine, and leucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism of action of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may enhance or inhibit enzyme activity, alter receptor signaling, or affect protein-protein interactions.
相似化合物的比较
Similar Compounds
L-Valyl-L-threonyl-L-leucyl-L-isoleucyl-L-methionyl-L-leucine: Similar structure but different sequence.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-alanine: Similar structure with alanine replacing one leucine.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-phenylalanine: Similar structure with phenylalanine replacing one leucine.
Uniqueness
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of methionine, for example, allows for oxidation reactions that can modulate the peptide’s function. Additionally, the combination of hydrophobic (leucine, isoleucine, valine) and polar (threonine) residues contributes to its unique interaction profile with biological targets.
属性
CAS 编号 |
492428-21-4 |
|---|---|
分子式 |
C32H60N6O8S |
分子量 |
688.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H60N6O8S/c1-11-19(8)24(33)29(42)38-26(20(9)39)31(44)35-22(14-16(2)3)28(41)37-25(18(6)7)30(43)34-21(12-13-47-10)27(40)36-23(32(45)46)15-17(4)5/h16-26,39H,11-15,33H2,1-10H3,(H,34,43)(H,35,44)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t19-,20+,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
UWVGLSSFGAPUAQ-HYSRUFNASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)

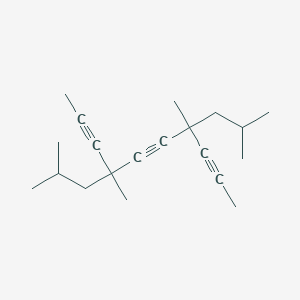
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
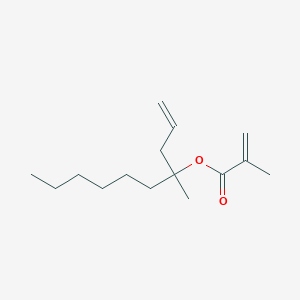
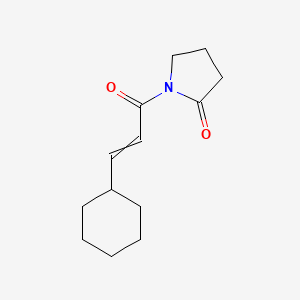
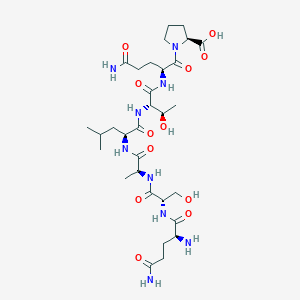
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
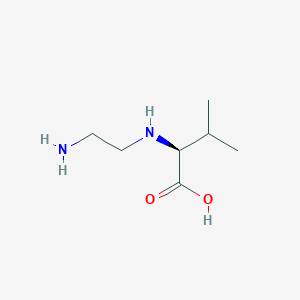
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
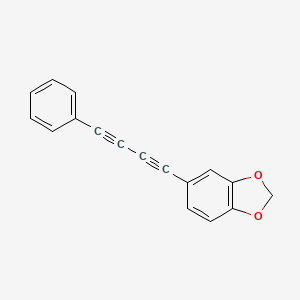
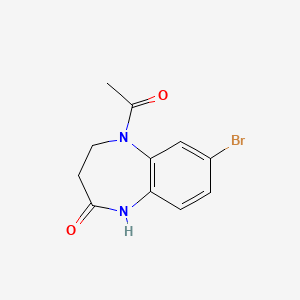
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
